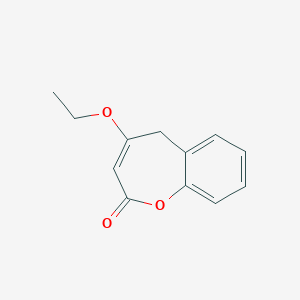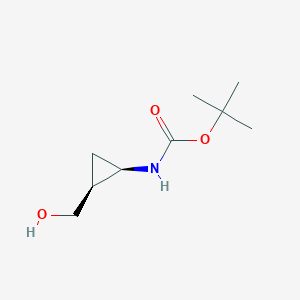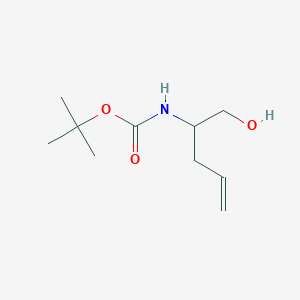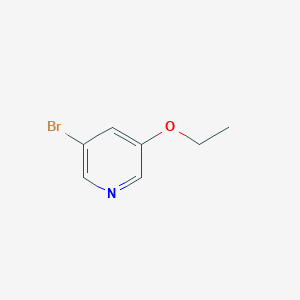
Tris(diméthylsiloxy)vinylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl tris(dimethylsiloxy)silane, also known as 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyltrisiloxane, is an organosilicon compound with the molecular formula C8H24O3Si4. This compound is characterized by its vinyl group attached to a silicon atom, which is further bonded to three dimethylsiloxy groups. It is a colorless liquid with a boiling point of 204°C and a density of 0.79 g/cm³ [2][2].
Applications De Recherche Scientifique
Vinyl tris(dimethylsiloxy)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems.
Industry: In the polymer industry, it is used as a crosslinking agent and adhesion promoter.
Mécanisme D'action
Target of Action
Vinyl tris(dimethylsiloxy)silane is a type of organosilicon compound, which is primarily used in organic synthesis and chemical modification . Its primary targets are the molecules in the materials it is used to modify, such as textiles, coatings, and adhesives .
Mode of Action
The compound interacts with its targets through a process known as hydrosilation . This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of highly branched starburst poly(siloxysilane) polymers . The polymerization of vinyl tris(dimethylsiloxy)silane yields a polymer structure that has silicon-hydride functional groups on the outer sphere .
Biochemical Pathways
The biochemical pathways affected by vinyl tris(dimethylsiloxy)silane are primarily related to the synthesis and modification of polymers . The compound’s ability to form highly branched polymers affects the properties of the materials it is used to modify, improving their adhesion, wear resistance, and weather resistance .
Pharmacokinetics
Its physical properties, such as its boiling point of 204°c , and its solubility in organic solvents , can influence its distribution and reactivity in the environment.
Result of Action
The result of vinyl tris(dimethylsiloxy)silane’s action is the formation of modified materials with improved properties. For example, in the polymer industry, it can be used as a modifier for textiles, coatings, and adhesives, enhancing their adhesion, wear resistance, and weather resistance .
Action Environment
The action of vinyl tris(dimethylsiloxy)silane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of aqueous base, as it is sensitive to such conditions . Additionally, its storage conditions can impact its stability and efficacy; it should be stored away from direct sunlight and kept away from sources of ignition and oxidizing agents .
Méthodes De Préparation
Vinyl tris(dimethylsiloxy)silane can be synthesized through various methods. One common synthetic route involves the reaction of vinyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods often involve similar processes but are optimized for higher yields and purity. For instance, the use of methanol and water as solvents, along with specific catalysts, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Vinyl tris(dimethylsiloxy)silane undergoes several types of chemical reactions, including:
Comparaison Avec Des Composés Similaires
Vinyl tris(dimethylsiloxy)silane can be compared with other similar compounds such as tris(trimethylsiloxy)silane and tris(dimethylvinylsiloxy)silane. While all these compounds contain silicon-oxygen bonds and vinyl groups, their reactivity and applications differ:
Tris(trimethylsiloxy)silane: This compound has three trimethylsiloxy groups instead of dimethylsiloxy groups.
Tris(dimethylvinylsiloxy)silane: This compound has vinyl groups attached to each silicon atom, increasing its reactivity in polymerization reactions. It is often used in the synthesis of highly branched poly(siloxysilane) polymers.
Propriétés
InChI |
InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWTTZYMZXKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
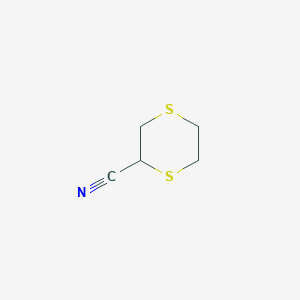
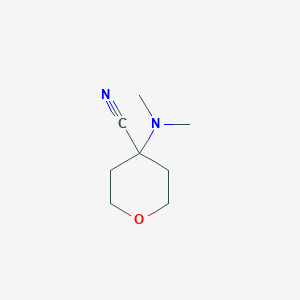

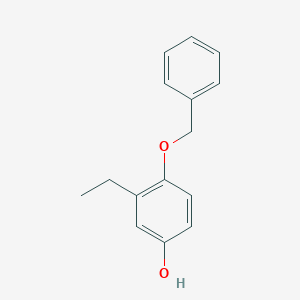
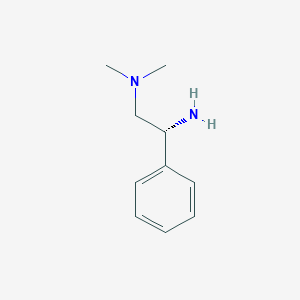

![7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One](/img/structure/B63761.png)
